molecular formula C15H14BrNO3S B2624408 N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide CAS No. 301683-51-2

N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide

Cat. No.: B2624408
CAS No.: 301683-51-2
M. Wt: 368.25
InChI Key: WBKYLTJMRHAGGT-GZTJUZNOSA-N
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Description

N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide is a Schiff base compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Mechanism of Action

Target of Action

The primary target of N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid synthesis pathway of bacteria, making it a potential target for antibacterial drugs .

Mode of Action

The exact mode of action of This compound It is believed to interact with its target, the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase fabz, inhibiting its function . This inhibition disrupts the fatty acid synthesis pathway, which is essential for bacterial growth and survival .

Biochemical Pathways

By inhibiting the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ, This compound affects the fatty acid synthesis pathway . This disruption can lead to downstream effects such as impaired bacterial cell membrane formation and function, ultimately leading to bacterial cell death .

Pharmacokinetics

These properties would impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .

Result of Action

The molecular and cellular effects of This compound ’s action are the inhibition of the fatty acid synthesis pathway and the subsequent disruption of bacterial cell membrane formation and function . This leads to bacterial cell death, providing a potential mechanism for antibacterial activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . Factors could include pH, temperature, and the presence of other compounds or enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-phenylethanesulfonamide. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of concentrated hydrochloric acid to catalyze the reaction. The mixture is refluxed for several hours, and upon cooling, the product precipitates out and can be collected by filtration and dried .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

The combination of these functional groups makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

(NE)-N-[(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S/c16-14-6-7-15(18)13(10-14)11-17-21(19,20)9-8-12-4-2-1-3-5-12/h1-7,10-11,18H,8-9H2/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKYLTJMRHAGGT-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCS(=O)(=O)/N=C/C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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